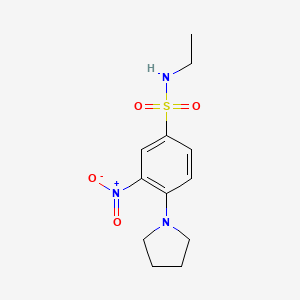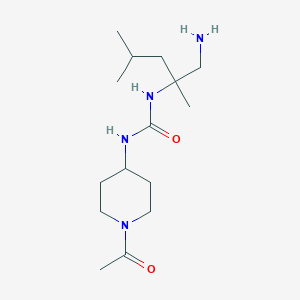
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide, also known as NE-100, is a selective sigma-1 receptor antagonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide selectively binds to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. The sigma-1 receptor is involved in the regulation of calcium signaling, ion channels, and neurotransmitter release. N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has been shown to inhibit the activation of the sigma-1 receptor, which leads to the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells. N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has neuroprotective effects by reducing oxidative stress and inhibiting the activation of glial cells. Additionally, N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
One of the advantages of using N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation without affecting other cellular processes. However, one of the limitations of using N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide. One area of research is the potential use of N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide in the treatment of psychiatric disorders, such as schizophrenia and depression. Additionally, further studies are needed to understand the mechanism of action of N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide and to optimize its pharmacokinetic properties.
合成法
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide can be synthesized using a simple three-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethylpyrrolidine to form N-ethyl-4-chlorobenzenesulfonamide. The second step involves the nitration of N-ethyl-4-chlorobenzenesulfonamide using nitric acid and sulfuric acid to form N-ethyl-3-nitro-4-chlorobenzenesulfonamide. The final step involves the reduction of N-ethyl-3-nitro-4-chlorobenzenesulfonamide using palladium on carbon and hydrogen gas to form N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide.
科学的研究の応用
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-2-13-20(18,19)10-5-6-11(12(9-10)15(16)17)14-7-3-4-8-14/h5-6,9,13H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPXSOWQRWUFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)-N-methyl-N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7434700.png)
![3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434707.png)
![Ethyl 4-[[2-oxo-2-[(2-prop-1-en-2-yloxolan-3-yl)methylamino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434712.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7434732.png)

![1-[5-[2-[4-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)piperazin-1-yl]-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7434735.png)
![methyl 2-[4-ethyl-5-(5-ethyl-1H-pyrazol-4-yl)-1,2,4-triazol-3-yl]-3,4-dihydro-1H-isoquinoline-6-carboxylate](/img/structure/B7434749.png)
![2-[4-[[4-[4-(4-ethanoyl-3-ethyl-5-methyl-1~{H}-pyrrol-2-yl)-1,3-thiazol-2-yl]piperazin-1-yl]methyl]-1,2,3-triazol-1-yl]ethanamide](/img/structure/B7434757.png)
![3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid](/img/structure/B7434759.png)
![N-[[5-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-4-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7434764.png)
![1'-[(2S)-5-oxooxolane-2-carbonyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7434767.png)
![4-(4-hydroxypiperidin-1-yl)-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-4-oxobutanamide](/img/structure/B7434769.png)
![2-hydroxy-2-methyl-N-[4-(methylaminomethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B7434782.png)
![[5-(1-Ethylpyrazol-4-yl)oxypyrazin-2-yl]-(2-methyl-2,6-diazaspiro[3.4]octan-6-yl)methanone](/img/structure/B7434791.png)